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Cat. No.: S545568

Tomatidine Large-Scale Synthesis Protocol

This protocol is adapted from the concise large-scale synthesis developed by researchers at the Université de
Sherbrooke [1]. The key strategic improvement is a Suzuki—-Miyaura coupling to assemble the steroidal

core and the enantiopure F-ring side chain, replacing a less scalable organolithium coupling [1].

Starting Material

¢ Diosgenin: An inexpensive (approximately USD 0.30/g), commercially available sapogenin obtained
from the acidic hydrolysis of wild yam (Dioscorea species) [1].

Synthetic Procedure

The synthesis begins with the preparation of the steroidal core from diosgenin, followed by a convergent
coupling with the side chain. The procedure below is performed on a 2 g scale of lactone 5, which is itself

accessible from diosgenin in two steps [1].
Part 1: Preparation of Iodo Enol Ether (Coupling Partner)

This sequence converts lactone 5 into the key iodo enol ether intermediate 13 [1].
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¢ Protection of C3 Alcohol: Treat lactone 5 with methoxymethyl chloride (MOMCI) in the presence of
N,N-Diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) as a catalyst to yield
MOM-protected lactone 9a [1].

¢ Reduction to Hemiacetal: Reduce lactone 9a with diisobutylaluminium hydride (iBuzAIH) to obtain
hemiacetal 11 as an inconsequential mixture of diastereoisomers (2:1 ratio). The combined yield for
steps 1 and 2 is 95% [1].

e Dehydration to Enol Ether: Activate hemiacetal 11 with methanesulfonyl chloride (MsCl), followed
by elimination with a excess of triethylamine (EtsN) at high temperature. Purify the resulting enol ether
12 by passage through a short silica pad in a yield of 65% [1].

¢ lodination:

o Lithiation: Dissolve enol ether 12 in anhydrous tetrahydrofuran (THF) and cool under an inert
atmosphere. Add tert-butyllithium (tBuLi, 3.0 equivalents) dropwise.

o Electrophilic Quenching: To the lithiated intermediate, add 1,2-diiodoethane (1,2-DIE, 3.0
equivalents) to cleanly afford the iodo enol ether 13. Yield: 91% [1].

o Note: The use of 1,2-DIE is superior to earlier methods involving toxic tributyltin chloride
(BusSnCl) [1].

Part 2: Synthesis of Olefin Side Chain

The required enantiopure olefin 8 is synthesized from commercially available (R)-Roche ester 14 [1].

¢ Protection: Protect (R)-Roche ester 14 as a tetrahydropyranyl (THP) ether.
¢ Reduction: Reduce the ester using lithium aluminium hydride (LiAlH4) to yield (S)-monoprotected diol
15. Yield over two steps: 81% [1].
o The full synthetic sequence to olefin 8 continues from diol 15, but the complete reaction details
are truncated in the available search results [1].

Part 3: Suzuki-Miyaura Coupling and Final Steps

This key reaction couples the two fragments [1].

e Coupling: Subject iodo enol ether 13 and olefin 8 to Suzuki—Miyaura cross-coupling conditions. The
alkylborane required for the reaction is generated in situ from olefin 8.

¢ Spiroketalization and Completion: The coupling adduct 7 undergoes a Lewis acid-mediated
spiroketal opening, followed by an azide substitution and reduction sequence to install the
spiroaminoketal motif of natural tomatidine. This five-step sequence from intermediate 2 has been
previously established by the research group [1].

Summary of Synthesis Performance
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The table below summarizes the performance and key advantages of this synthetic route.

Parameter Specification

Overall Yield 15.2% over 15 steps [1] [2]
Scale 5.2 gin a single pass [1] [2]
Demonstrated

Key Improvement

Atom Economy

Purification

Suzuki—Miyaura coupling replaces temperature-sensitive organolithium
chemistry [1]

Improved; requires less of the valuable side-chain synthon (1.5 eq. vs. 2.0 eq.)

[1]

No flash chromatography; uses recrystallization, distillation, and silica pads only

[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow and key stages of the large-scale tomatidine synthesis

protocol.
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Two-Step Sequence
(Past Work)
Yields Steroidal Core 5

4-Step Sequence:
1. MOM Protection
2. Reduction (iBuzAIH)
3. Dehydration
4. lodination (1,2-DIE)
Yields lodo Enol Ether 13

Multi-Step Synthesis
From (R)-Roche Ester
Yields Olefin Side Chain 8

Coupling Partner / Olefin Partner

Key Step:
Suzuki-Miyaura Coupling
(Convergent Union of Fragments)

5-Step Sequence:

Spiroketal Opening,
Azide Substitution, Reduction
(Established Sequence)

Click to download full resolution via product page

Application Notes for Researchers
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e Scalability and Practicality: This protocol is explicitly designed for scale. The elimination of flash
chromatography and the use of robust coupling reactions make it suitable for producing the multi-
gram quantities required for extensive SAR studies and pre-clinical investigations [1].

¢ Strategic Advantage: The Suzuki—Miyaura coupling is a critical improvement. It avoids the arduous
temperature control and use of a chiral auxiliary required in the first-generation synthesis, making the
process more operationally simple and safer on large scales [1].

e Cost-Effectiveness: Sourcing starting material from low-cost diosgenin (USD 0.30/g) is a major
advantage over extracting tomatidine from natural sources, which costs over USD 1,500 per gram

[1] [3].

Context and Motivations for Synthesis Development

The drive to develop efficient syntheses for tomatidine is fueled by its promising and diverse biological

activities, which create high demand from research communities.

Research Area Reported Activity of Tomatidine

Infectious Disease Potent antibiotic against Staphylococcus aureus small-colony variants (SCVs);
derivative FC04-100 shows enhanced broad-spectrum activity [1] [3].

Virology Shows antiviral activity towards Chikungunya virus (CHIKV), Dengue virus
(DENV), and Zika virus (ZIKV) in vitro [4].

Muscle & Aging Inhibits age-related skeletal muscle atrophy; extends lifespan and healthspan in
C. elegans; attenuates inflammatory responses in muscle models [5] [6] [7].

Neuropharmacology Demonstrates neuroprotective effects, relieving neuronal damage in a spinal
cord injury model by inhibiting inflammation and apoptosis [8].

Key Takeaways for Drug Development Professionals

e Enabling SAR Studies: The reliable gram-scale access to the tomatidine scaffold has enabled
medicinal chemistry efforts. For instance, C-3 chemical modifications have yielded analogs with
significantly broadened spectrum antibacterial activity, including against resistant strains like MRSA
and E. coli [3].
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e Target Engagement: Researchers have identified the bacterial ATP synthase as a key target for
tomatidine and its derivatives, validating this pathway for novel antibiotic development [3].

¢ Broader Therapeutic Potential: The availability of synthetic tomatidine supports ongoing
investigations into its anti-inflammatory, neuroprotective, and anti-aging mechanisms, suggesting a
wide-ranging therapeutic potential beyond its initial antibiotic applications [5] [8] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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